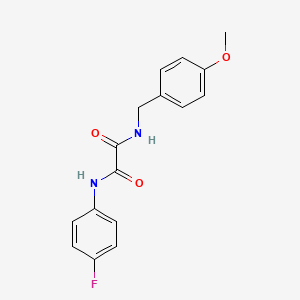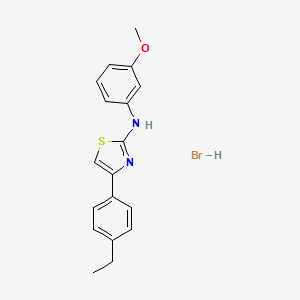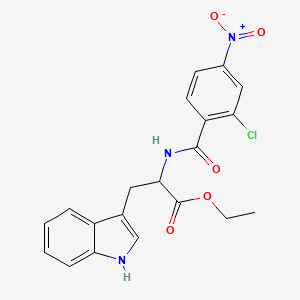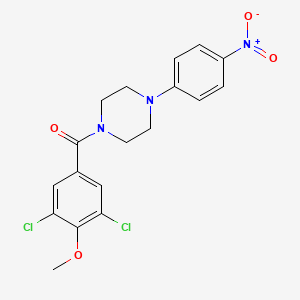![molecular formula C11H18N2O2 B5111038 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
2-[4-(2-furylmethyl)-1-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-furylmethyl)-1-piperazinyl]ethanol is a chemical compound that has been studied extensively for its potential therapeutic uses in various medical fields. This compound is also known as FPE or Furfurylpiperazineethanol.
Mechanism of Action
The exact mechanism of action of 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that FPE may act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. FPE has also been shown to modulate the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol have been studied in various animal models. FPE has been shown to increase levels of certain neurotransmitters in the brain, including serotonin and dopamine, which are involved in regulating mood and behavior. FPE has also been shown to modulate the activity of certain enzymes and proteins involved in cell signaling pathways, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol in lab experiments is its potential therapeutic applications in various medical fields, which may lead to the development of new drugs and treatments. However, one limitation of using FPE in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic effects.
Future Directions
There are several future directions for research on 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic applications in various medical fields, including neuroscience, oncology, and infectious diseases. Another direction is to elucidate its exact mechanism of action, which may lead to the development of more potent and selective drugs based on FPE. Additionally, further studies are needed to evaluate the safety and toxicity of FPE in humans, which is necessary for its clinical development.
Synthesis Methods
The synthesis of 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol can be achieved through a multi-step process involving the reaction of furfuryl chloride with piperazine, followed by reduction using sodium borohydride. The final product is obtained through the addition of ethanol to the reaction mixture.
Scientific Research Applications
2-[4-(2-furylmethyl)-1-piperazinyl]ethanol has been studied for its potential use in various medical fields, including neuroscience, oncology, and infectious diseases. In neuroscience, FPE has been shown to have anxiolytic and antidepressant effects, as well as potential use in treating addiction and neurodegenerative disorders. In oncology, FPE has been studied for its potential use in chemotherapy, as it has been shown to enhance the efficacy of certain anticancer drugs. In infectious diseases, FPE has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-8-7-12-3-5-13(6-4-12)10-11-2-1-9-15-11/h1-2,9,14H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQKHMSIYIRDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Furan-2-ylmethyl)piperazin-1-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)



![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![N-[1-(2-bromophenoxy)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5110998.png)

![2-[(3-fluorobenzoyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5111036.png)

![1'-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5111049.png)
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)
![6-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5111067.png)
